molecular formula C15H16ClN3O4S B2533646 2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone CAS No. 2034445-67-3

2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone

Cat. No. B2533646
CAS RN: 2034445-67-3
M. Wt: 369.82
InChI Key: YSBKXRJHXCXBHX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16ClN3O4S and its molecular weight is 369.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds involving nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, has been explored for their pharmacological potential. Microwave-assisted synthesis provides a rapid and efficient method for preparing these compounds, demonstrating the versatility of heterocyclic chemistry in drug development (Mistry & Desai, 2006).

Pharmacological Evaluation

Compounds with azetidinone structures have been evaluated for their anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs. The study of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) derivatives has shown promising results compared to non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their significance in medicinal chemistry (Kalsi et al., 1990).

Antimicrobial Activity

The antimicrobial properties of compounds containing azetidinone and sulfonamide groups have been a subject of interest. Studies on such derivatives reveal their activity against various bacterial strains, contributing to the search for new antibiotics and antimicrobial agents (Patel et al., 2011).

Heme Oxygenase Inhibition

Research into the inhibition of heme oxygenases by derivatives of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones suggests potential therapeutic applications in diseases related to heme metabolism. The selective inhibition of these enzymes points towards the development of novel therapeutic agents (Roman et al., 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c1-18-7-6-17-15(18)24(21,22)13-8-19(9-13)14(20)10-23-12-4-2-11(16)3-5-12/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBKXRJHXCXBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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